molecular formula C4H6ClN3O B6267874 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride CAS No. 1864052-48-1

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride

Cat. No. B6267874
CAS RN: 1864052-48-1
M. Wt: 147.6
InChI Key:
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Description

1-(1H-1,2,3-Triazol-4-yl)ethan-1-one hydrochloride, also known as 1-Triazole, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the heterocyclic compound triazole, which is composed of an azole ring fused with an ethanone group. 1-Triazole is a white crystalline solid with a molecular weight of 136.56 g/mol and a melting point of 131-132°C. It is soluble in water and organic solvents, such as acetone and ethanol.

Scientific Research Applications

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of polymeric materials for drug delivery systems, and in the synthesis of polymeric catalysts for organic reactions. In addition, 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has been used in the synthesis of organic compounds for the analysis of carbohydrates, lipids, and proteins.

Mechanism of Action

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride acts as a catalyst in the synthesis of organic compounds. It is believed to act by forming a transition state intermediate in which the reactants are bound to the 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride molecule. The intermediate then undergoes a reaction to form the desired product. The intermediate is stabilized by the electron-withdrawing effect of the triazole ring, which is believed to be responsible for the catalytic activity of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride.
Biochemical and Physiological Effects
1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in nerve transmission. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation. It has also been found to have an inhibitory effect on the enzyme aromatase, which is involved in the production of estrogens.

Advantages and Limitations for Lab Experiments

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable in aqueous solutions and has a low toxicity. The main limitation of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is that it is not very soluble in organic solvents, which can limit its use in certain reactions.

Future Directions

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the use of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride in the synthesis of new compounds, such as polymers, pharmaceuticals, and catalysts. In addition, further research could investigate the potential effects of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride on biochemical and physiological processes. Finally, further research could explore the use of 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride in drug delivery systems, as well as its potential use in the analysis of carbohydrates, lipids, and proteins.

Synthesis Methods

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride is synthesized from the reaction of ethyl chloroacetate and hydrazine hydrate in aqueous ethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium acetate or potassium acetate. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The reaction produces a white solid that is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride involves the reaction of 1H-1,2,3-triazole with ethanoyl chloride in the presence of a base to form 1-(1H-1,2,3-triazol-4-yl)ethan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["1H-1,2,3-triazole", "ethanoyl chloride", "base", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 1H-1,2,3-triazole in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add ethanoyl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir for several hours until completion.", "Step 5: Remove the solvent under reduced pressure to obtain 1-(1H-1,2,3-triazol-4-yl)ethan-1-one as a solid.", "Step 6: Dissolve 1-(1H-1,2,3-triazol-4-yl)ethan-1-one in a suitable solvent such as ethanol or methanol.", "Step 7: Add hydrochloric acid to the solution to form the hydrochloride salt.", "Step 8: Isolate the product by filtration or precipitation and dry under vacuum."] }

CAS RN

1864052-48-1

Product Name

1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride

Molecular Formula

C4H6ClN3O

Molecular Weight

147.6

Purity

0

Origin of Product

United States

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